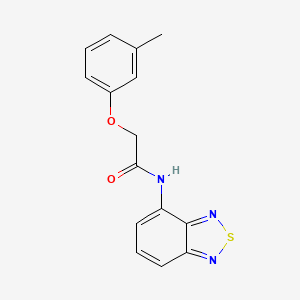![molecular formula C19H16ClFO3 B5872529 6-chloro-7-[(2-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5872529.png)
6-chloro-7-[(2-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-7-[(2-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one, also known as CPO or AG879, is a synthetic compound that belongs to the class of flavonoids. It is widely used in scientific research due to its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
6-chloro-7-[(2-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, 6-chloro-7-[(2-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also has anti-inflammatory properties and can reduce inflammation in various animal models of inflammation. In neurodegenerative disorders, 6-chloro-7-[(2-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 6-chloro-7-[(2-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, inflammation, and oxidative stress. 6-chloro-7-[(2-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one has been shown to inhibit the activity of protein kinases such as Akt and ERK, which are involved in cell survival and proliferation. It also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation. Additionally, 6-chloro-7-[(2-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant genes.
Biochemical and Physiological Effects:
6-chloro-7-[(2-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one has been shown to have a variety of biochemical and physiological effects in various animal models. It has been shown to reduce tumor growth and proliferation, reduce inflammation, and protect neurons from oxidative stress. It also has anti-angiogenic properties and can inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
6-chloro-7-[(2-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one has several advantages for lab experiments, including its high purity and stability, easy synthesis, and well-established analytical methods for its identification and characterization. However, some limitations of 6-chloro-7-[(2-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research of 6-chloro-7-[(2-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one, including the development of more potent analogs with improved pharmacological properties, the investigation of its potential use in combination with other drugs for the treatment of cancer and other diseases, and the exploration of its potential use in clinical trials. Additionally, further research is needed to fully understand the mechanism of action of 6-chloro-7-[(2-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one and its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, 6-chloro-7-[(2-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one is a synthetic compound that has potential therapeutic applications in various diseases. Its synthesis method is well-established, and it has been extensively studied for its biochemical and physiological effects. While 6-chloro-7-[(2-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one has several advantages for lab experiments, further research is needed to fully understand its mechanism of action and its potential use in clinical trials.
Méthodes De Synthèse
The synthesis of 6-chloro-7-[(2-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one involves the reaction of 6-chloro-4-propyl-2H-chromen-2-one with 2-fluorobenzyl alcohol in the presence of a base catalyst. The reaction is carried out under reflux conditions, and the product is obtained in high yield and purity. The chemical structure of 6-chloro-7-[(2-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one is confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
6-chloro-7-[(2-fluorophenyl)methoxy]-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFO3/c1-2-5-12-8-19(22)24-17-10-18(15(20)9-14(12)17)23-11-13-6-3-4-7-16(13)21/h3-4,6-10H,2,5,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYAHBLIPJBXQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[4-({[(4-methylbenzyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5872450.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,5-trimethylbenzamide](/img/structure/B5872456.png)
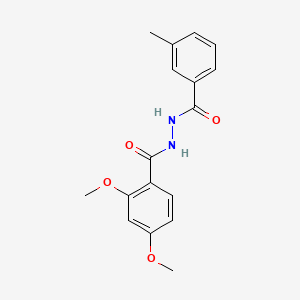
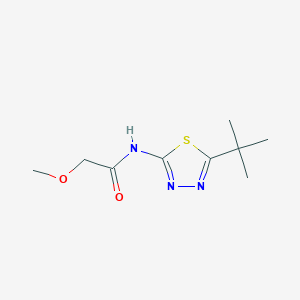
![2-[(2-bromobenzyl)thio]-N-cyclopropylacetamide](/img/structure/B5872494.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5872500.png)

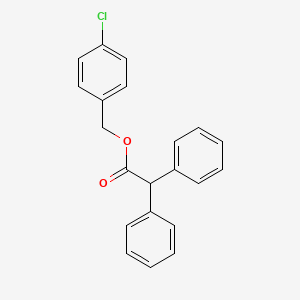
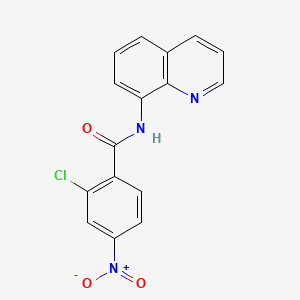
![N'-[(2-naphthylsulfonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5872538.png)

![5-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5872551.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5872552.png)
